3,4-Diethoxybenzothioamide

Description

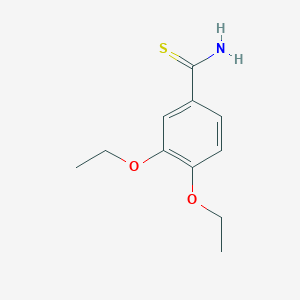

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDWRZYGBRUZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428911 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-00-4 | |

| Record name | 3,4-diethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aryl Ring Substituent Modification:the Ethoxy Groups Can Be Replaced by Other Functionalities to Fine Tune Lipophilicity, Hydrogen Bonding Potential, and Metabolic Stability.

| Original Group | Location | Potential Bioisostere(s) | Rationale for Replacement |

| **Thioamide (-CSNH₂) ** | Core Scaffold | Amide (-CONH₂), Tetrazole, 1,3,4-Thiadiazole (B1197879), Acylthiourea | Improve metabolic stability, alter hydrogen bonding patterns, modulate target binding affinity. magtech.com.cnresearchgate.net |

| Ethoxy (-OCH₂CH₃) | C3 or C4 Position | Methoxy (-OCH₃), Isopropoxy (-OCH(CH₃)₂), Trifluoromethoxy (-OCF₃), Halogens (F, Cl), Methyl (-CH₃) | Modulate lipophilicity, block metabolic oxidation, alter electronic properties, improve binding interactions. |

This table presents potential bioisosteric replacements for key functional groups within the 3,4-Diethoxybenzothioamide structure, a common approach in lead optimization. researchgate.netresearchgate.net

By systematically applying these chemical modification strategies, researchers can generate a focused library of this compound derivatives to thoroughly investigate its structure-activity relationship and optimize its profile for specific applications.

Chemical Reactivity and Mechanistic Investigations of Benzothioamides

Fundamental Reaction Pathways of the Thioamide Moiety in Benzothioamide Systems

The thioamide functional group is characterized by significant resonance delocalization, which imparts distinct reactivity compared to its amide counterpart. The key reactive sites include the nucleophilic sulfur atom, the electrophilic carbon atom, the nucleophilic nitrogen atom, and the potentially acidic α-protons. researchgate.net

The primary reaction pathways of the thioamide moiety in benzothioamide systems include:

Reactions at the Sulfur Atom : The sulfur atom is the most nucleophilic site and readily reacts with a wide range of electrophiles. This S-alkylation is a common initial step in many synthetic transformations. Furthermore, the sulfur atom can be oxidized. Metabolic activation of thioamides, for instance, often involves sequential oxygenations by monooxygenases to form thioamide S-oxides and potentially thioamide S,S-dioxides, which can then eliminate sulfur to yield nitrile or amide derivatives. ethz.ch

Reactions at the Carbon Atom : The carbon of the C=S group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents can add to this carbon center. researchgate.net

Reactions at the Nitrogen Atom : The nitrogen atom in primary and secondary thioamides retains its nucleophilic character and can participate in various reactions, including cyclization processes. researchgate.net The reactivity of the N–C(S) bond can be enhanced by N-activation, for example, through N-tert-butoxycarbonyl activation, which decreases resonance and facilitates nucleophilic acyl addition. rsc.org

Desulfurization : The thioamide group can be converted to other functional groups through desulfurization. For instance, radical transformations can lead to the reduction of the thioamide to an amine. researchgate.net

These fundamental pathways underscore the thioamide group's role as a versatile synthon in organic synthesis, enabling its conversion into numerous other functionalities and its incorporation into complex molecular architectures. mdpi.comnih.gov

Cyclization Reactions and Heterocycle Formation via Benzothioamide Precursors

Benzothioamides are valuable precursors for constructing a variety of sulfur- and nitrogen-containing heterocyclic systems. Their inherent reactivity allows for diverse cyclization strategies, leading to the formation of important scaffolds like thiazoles, thiadiazoles, and pyrazoles.

A modern and efficient method for synthesizing thiazole (B1198619) derivatives involves the annulation of benzothioamides with sulfoxonium ylides. rsc.org A notable development in this area is a visible-light-induced protocol that proceeds without the need for transition metals, photocatalysts, or external oxidants. nih.gov

In this reaction, the benzothioamide substrate plays a dual role. Under visible light irradiation, the benzothioamide is excited to its triplet state. It then undergoes a sulfur-centered attack on the carbon-sulfur double bond of the sulfoxonium ylide. This is followed by the dissociation of dimethyl sulfoxide (B87167) (DMSO) and a hydrogen migration to form a key adduct. The benzothioamide also acts as an organocatalyst, facilitating the intramolecular cyclization of the adduct and subsequent proton transfer steps. The final thiazole derivative is produced after the dehydration of the cyclized intermediate. nih.gov This method is valued for its mild conditions and broad substrate scope. nih.govnih.gov

| Benzothioamide Substrate | Sulfoxonium Ylide Substrate | Resulting Thiazole Derivative | Yield (%) |

|---|---|---|---|

| Benzothioamide | Dimethyl(2-oxo-2-phenylethyl)sulfoxonium ylide | 2,4-Diphenylthiazole | 95 |

| 4-Methylbenzothioamide | Dimethyl(2-oxo-2-phenylethyl)sulfoxonium ylide | 2-(p-Tolyl)-4-phenylthiazole | 93 |

| 4-Methoxybenzothioamide | Dimethyl(2-oxo-2-phenylethyl)sulfoxonium ylide | 2-(4-Methoxyphenyl)-4-phenylthiazole | 94 |

| 4-Chlorobenzothioamide | Dimethyl(2-(4-chlorophenyl)-2-oxoethyl)sulfoxonium ylide | 2,4-Bis(4-chlorophenyl)thiazole | 88 |

The Biginelli reaction is a classic one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). eurekaselect.comwikipedia.org The reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) under acidic catalysis. taylorandfrancis.com A significant variation of this reaction replaces urea with its sulfur analog, thiourea (B124793), to produce 3,4-dihydropyrimidin-2(1H)-thiones (DHPMTs). mdpi.commdpi.com

The mechanism involves the acid-catalyzed condensation of the aldehyde and thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is an intramolecular cyclization via attack of the amine group onto the carbonyl, followed by dehydration to yield the dihydropyrimidinethione ring. wikipedia.org This reaction highlights the analogous reactivity of the thioamide moiety within thiourea to its oxygen counterpart in urea for the construction of these heterocyclic systems.

Benzothioamides can serve as precursors for 1,3,4-thiadiazole (B1197879) derivatives. The synthesis of these heterocycles often involves the cyclization of thiosemicarbazide (B42300) or its derivatives with carboxylic acids. encyclopedia.pubjocpr.comijiras.com A common pathway involves the reaction of a thiohydrazide (which can be formed from a thioamide) with a suitable electrophile.

For instance, an acid hydrazide can be refluxed with a thionating agent like phosphorus pentasulfide to yield the corresponding 1,3,4-thiadiazole. researchgate.netnih.gov Alternatively, a thiosemicarbazide can be acylated with a carboxylic acid, and the resulting intermediate undergoes cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. encyclopedia.pub The benzothioamide itself can be envisioned as a synthon that, upon reaction with hydrazine (B178648), would form a benzothiohydrazide, a key intermediate for subsequent cyclization into a thiadiazole ring system.

The synthesis of pyrazoles typically involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. youtube.commdpi.com β-Ketothioamides, which contain both a ketone and a thioamide functionality, are versatile precursors for forming substituted pyrazoles. chim.it

In this approach, the β-ketothioamide reacts with hydrazine. The reaction proceeds via a cyclocondensation mechanism where the two nitrogen atoms of the hydrazine molecule attack the two electrophilic carbonyl/thiocarbonyl carbons of the β-ketothioamide. nih.gov This is followed by the elimination of water and hydrogen sulfide (B99878) (or their equivalents) to form the stable, aromatic pyrazole (B372694) ring. This method demonstrates how the thioamide group, when positioned correctly within a molecule, can direct the formation of complex heterocyclic structures.

Thioamides are also key starting materials for the synthesis of thiazolidin-4-ones. A general route involves the reaction of a thioamide with an α-haloacyl halide, such as chloroacetyl chloride, or with an α-halo acid like thioglycolic acid. koreascience.kr For example, a 2-aminothiazole (B372263) derivative can be acylated with chloroacetyl chloride, and the resulting intermediate reacts with sodium thiocyanate (B1210189) to form a 2-(imino)thiazolidin-4-one structure. scielo.brscielo.br The reaction of a Schiff base (imine) with thioglycolic acid is another well-established method for creating the thiazolidin-4-one ring. koreascience.kr

The synthesis of oxazole (B20620) derivatives from benzothioamides is less direct and typically requires a preliminary transformation of the thioamide group. The thioamide must first be converted into an amide, a reaction that can be achieved through oxidative desulfurization. ethz.ch The resulting benzamide (B126) can then undergo classical oxazole synthesis, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of an N-acyl-α-amino ketone.

Nucleophilic and Electrophilic Reactivity Profiles of the Thioamide Functionality

The thioamide group possesses a dualistic nature, capable of acting as both a nucleophile and an electrophile. This reactivity is a consequence of the electronic interplay between the carbon, sulfur, and nitrogen atoms.

Nucleophilic Character : The sulfur atom of the thioamide is a soft nucleophile due to its large size, polarizability, and the presence of lone pair electrons. It readily participates in reactions with soft electrophiles. This nucleophilicity allows for electrophilic additions at the sulfur atom, which is often a key step in the functionalization of thioamides.

Electrophilic Character : The thioamide carbon atom is electrophilic and susceptible to attack by nucleophiles. The resonance contribution of the C=S double bond makes this carbon electron-deficient. The electrophilicity can be significantly enhanced by N-activation of the thioamide. For instance, attaching an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, to the nitrogen atom decreases the nN→π*C=S resonance. This "ground-state-destabilization" effectively localizes the pi-electrons on the C=S bond, increasing the partial positive charge on the carbon and rendering it more susceptible to nucleophilic attack. This activation strategy is pivotal for reactions like transamidation, where one amine group is exchanged for another.

The general mechanism for nucleophilic addition to an N-activated thioamide involves two principal steps:

Site-selective N-activation : An electron-withdrawing group is installed on the nitrogen atom.

Chemoselective nucleophilic addition : A nucleophile attacks the electrophilic thioamide carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the original amine as a leaving group.

Catalyzed and Transition-Metal-Free Transformations

Benzothioamides are valuable substrates in both catalyzed and catalyst-free synthetic methodologies, leading to the formation of a variety of important organic structures.

Transition-Metal-Free Transformations : A significant area of development has been in transition-metal-free reactions, which offer advantages in terms of cost, toxicity, and product purity. Thioamides can undergo chemoselective S-arylation with diaryliodonium salts under basic, metal-free conditions to yield aryl thioimidates. Furthermore, the synthesis of complex heterocyclic systems, such as benzothiophenes, can be achieved from appropriate precursors without the need for transition metal catalysts, often proceeding through mechanisms like direct SNA-type reactions. Transamidation of thioamides can also be accomplished in a transition-metal-free manner through the aforementioned N-activation strategy.

Catalyzed Transformations : Transition metals, particularly palladium and copper, are effective catalysts for a range of transformations involving benzothioamides and related compounds. For example, copper-catalyzed C-N bond cleavage has been demonstrated in related nitrogen-containing sulfonamides. Palladium catalysts are widely used in cross-coupling reactions and C-H activation strategies that can be applied to intermediates in benzothioamide synthesis or their subsequent functionalization.

| Transformation Type | Catalyst/Conditions | Reactants | Product Type |

| S-Arylation | Base (e.g., K3PO4), Metal-Free | Secondary Thioamide, Diaryliodonium Salt | Aryl Thioimidate |

| N-Arylation | Base, Metal-Free | Thiolactam, Diaryliodonium Salt | N-Aryl Thioamide |

| Transamidation | N-activation (e.g., Boc2O), Metal-Free | N-Activated Thioamide, Amine | New Thioamide |

| C-N Bond Cleavage | Cu(OAc)2·H2O | N-substituted sulfonamides | N-Sulfonylformamidines |

| C-H Acetoxylation | Pd(OAc)2, PhI(OAc)2 | N-(2-benzoylphenyl)benzamides | ortho-Acetoxylated Product |

Oxidative and Reductive Conversions of Benzothioamides

The sulfur atom in the benzothioamide functional group allows for specific oxidative and reductive transformations that are distinct from their amide analogs.

Oxidative Conversions (Desulfurization) : The most common oxidative conversion of a thioamide is its transformation back into the corresponding amide. This desulfurization reaction effectively replaces the sulfur atom with an oxygen atom. Various reagents have been developed for this purpose, offering different levels of selectivity and mildness. For instance, a system of hydrogen peroxide (H2O2) with zirconium(IV) chloride (ZrCl4) provides an efficient and chemoselective method for converting thioamides to amides under mild conditions. Other methods employ oxidants like superoxide (B77818) (generated from KO2) or tetrabromo- and tetrachloroglycolurils.

Reductive Conversions : Thioamides can be readily reduced to form amines. This transformation involves the complete removal of the sulfur atom and the reduction of the carbon atom. Raney nickel has been historically used for this desulfurization and reduction, converting the thioamide to the corresponding amine. More modern methods utilize reagents like samarium(II) iodide (SmI2) in the presence of D2O for chemoselective reductions. Iron-catalyzed hydrogenative desulfurization under hydrosilylation conditions, driven by blue light, has also emerged as a powerful method for reducing tertiary thioamides to amines.

| Conversion Type | Reagent System | Product |

| Oxidative | H2O2 / ZrCl4 | Amide |

| KO2 / 18-crown-6 | Amide | |

| Tetrabromoglycoluril | Amide | |

| Reductive | Raney Nickel | Amine |

| SmI2 / D2O | α,α-dideuterio Amine | |

| Fe(IMes)(CO)4, PhSiH3, Blue Light | Amine |

Investigations of Bond Cleavage and Formation Mechanisms

Mechanistic studies of benzothioamide reactivity often focus on the cleavage and formation of key covalent bonds, providing pathways for molecular construction and rearrangement.

A notable synthetic route to aryl thioamides involves a transition-metal-free reaction that proceeds via the cleavage of a carbon-carbon triple bond. In this process, aromatic alkynes react with elemental sulfur and amides to furnish aryl thioamides. The mechanism involves the activation of sulfur and its subsequent reaction with the alkyne, leading to a cascade that ultimately breaks the C≡C bond and forms the thioamide C-N and C=S bonds. This strategy represents an unconventional and powerful method for synthesizing complex thioamides from readily available starting materials.

The C-N bond of the thioamide is a key site of reactivity. As discussed previously, weakening this bond through N-activation is a central strategy for promoting nucleophilic substitution at the thioacyl carbon. The mechanism involves the formation of a tetrahedral intermediate, where the stability and electronic properties of the leaving amine group favor the collapse of the intermediate and cleavage of the original C-N bond. In different contexts, such as in related N-acyl glutarimides, C-N bond cleavage can be mediated by reagents like allyl bromide under mild, metal-free conditions, showcasing the diverse approaches to cleaving this fundamental bond.

C-H bond activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. This strategy is highly relevant to the synthesis and modification of benzothioamides.

Synthesis via C-H Functionalization : Arylthioamides can be synthesized by the functionalization of sp3 C-H bonds. For example, phenylacetic acids or benzyl (B1604629) alcohols can react with nitroarenes and elemental sulfur in a one-pot, three-component reaction to form N-phenyl-benzothioamides.

Catalytic C-H Activation : Copper-catalyzed methods have been developed for the synthesis of thioamides via the C-H activation of 1,2,3-thiadiazoles. This reaction proceeds through the slow release of a highly reactive thioketene (B13734457) intermediate, which is then trapped by an amine. This controlled generation prevents the undesired dimerization of the thioketene. Thioamides themselves can also serve as precursors for directing groups in subsequent C-H functionalization reactions on other parts of a molecule.

Elucidation of Reaction Mechanisms via Combined Theoretical and Experimental Approaches

The intricate nature of chemical reactions involving benzothioamides necessitates a synergistic approach, combining theoretical calculations with empirical evidence to achieve a comprehensive understanding of their reactivity and mechanistic pathways. While specific studies on 3,4-Diethoxybenzothioamide are not extensively documented in publicly available literature, the broader class of thioamides has been the subject of such combined investigations. These studies provide a framework for understanding how this compound might behave and how its reaction mechanisms can be elucidated.

Theoretical approaches, primarily employing Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of reactions involving thioamides. These computational methods allow for the calculation of the energies of reactants, transition states, intermediates, and products, thereby providing a quantitative picture of the reaction pathway. For instance, DFT studies have been successfully used to investigate the chemoselectivity and reaction mechanism of the transamidation of thioamides. Such studies can elucidate the role of catalysts, predict the most likely reaction intermediates, and explain observed product distributions by comparing the energy barriers of competing pathways.

Experimental investigations provide the real-world data that is essential for validating and refining theoretical models. A variety of techniques are employed to probe the mechanisms of benzothioamide reactions. Kinetic studies, often monitored by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or UV-Visible spectroscopy, can determine reaction rates and the influence of reactant concentrations, temperature, and catalysts. These experimental rate laws can then be compared with the predictions from theoretical calculations to support or refute a proposed mechanism.

Furthermore, NMR spectroscopy is a powerful tool for characterizing the conformational features of thioamides, which can significantly influence their reactivity. By analyzing chemical shifts and coupling constants, and through more advanced techniques like 2D NMR, the preferred conformations of the thioamide group and the rotational barriers around the C-N bond can be determined. These experimental findings can be correlated with computational models that predict stable conformations and the energetic penalties of conformational changes during a reaction.

The synthesis of thioamides itself has been a subject of combined mechanistic studies. For example, the conversion of amides to thioamides using various thiating reagents, or the synthesis from nitriles, involves multi-step reaction sequences. Isotope labeling experiments can be used to trace the path of atoms from reactants to products, providing direct evidence for proposed intermediates and reaction pathways. When combined with computational modeling of the proposed steps, a highly detailed and robust mechanistic picture can be constructed.

A representative example of how theoretical and experimental data are combined is in the study of nucleophilic addition to the thiocarbonyl group. The reaction of a nucleophile with a benzothioamide can be modeled using DFT to calculate the activation energy of the addition step. Experimentally, the rate of the reaction can be measured under various conditions. A strong correlation between the calculated activation energies for a series of substituted benzothioamides and their experimentally determined reaction rates would provide compelling evidence for the proposed mechanism.

The following table illustrates the type of data that can be generated from combined theoretical and experimental studies on a model thioamide system to elucidate its reactivity.

| Parameter | Theoretical Value (DFT) | Experimental Value (NMR/Kinetics) |

| Rotational Barrier (C-N bond) | 18.5 kcal/mol | 17.9 kcal/mol |

| Reaction Rate Constant (k) | 2.5 x 10⁻⁴ s⁻¹ | 3.1 x 10⁻⁴ s⁻¹ |

| Key Intermediate Structure | Predicted Geometry | Spectroscopic Characterization |

This integrated approach, leveraging the predictive power of computational chemistry and the empirical certainty of experimental results, is crucial for a deep and accurate understanding of the chemical reactivity and reaction mechanisms of benzothioamides like this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,4 Diethoxybenzothioamide and Its Analogues

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are essential for the unambiguous structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

The ¹H and ¹³C NMR chemical shifts of 3,4-Diethoxybenzothioamide can be predicted by considering the electronic environment of each nucleus. The electron-donating ethoxy groups and the electron-withdrawing thioamide group will have distinct effects on the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the two ethoxy groups, and the protons of the thioamide (-CSNH₂) group.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern. The proton at C-2 (ortho to the thioamide) is expected to be the most deshielded, followed by the proton at C-6, and then the proton at C-5.

Ethoxy Protons: The two ethoxy groups will each give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to an oxygen atom and will appear downfield (around δ 4.0 ppm). The methyl protons will appear more upfield (around δ 1.4 ppm).

Thioamide Protons: The -NH₂ protons of the thioamide group are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 110-160 ppm. The carbons attached to the ethoxy groups (C-3 and C-4) and the thioamide group (C-1) will be deshielded.

Ethoxy Carbons: The methylene carbons (-OCH₂-) will resonate around δ 60-70 ppm, while the methyl carbons (-CH₃) will be found further upfield around δ 15 ppm.

Thioamide Carbon: The carbon of the thioamide group (C=S) is highly deshielded and is expected to appear significantly downfield, potentially in the range of δ 190-210 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C-1 | - | ~140-145 |

| C-2 | ~7.5 (d) | ~115-120 |

| C-3 | - | ~148-152 |

| C-4 | - | ~148-152 |

| C-5 | ~6.9 (d) | ~112-117 |

| C-6 | ~7.4 (dd) | ~122-127 |

| 3-OCH₂CH₃ | ~4.1 (q) | ~64 |

| 3-OCH₂CH₃ | ~1.4 (t) | ~15 |

| 4-OCH₂CH₃ | ~4.1 (q) | ~64 |

| 4-OCH₂CH₃ | ~1.4 (t) | ~15 |

| C=S | - | ~200 |

| NH₂ | Broad singlet | - |

The coupling constants (J values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. In the aromatic region, the ortho, meta, and para coupling constants can help in assigning the signals to specific protons. For the ethoxy groups, the three-bond coupling between the methylene and methyl protons will result in the characteristic quartet and triplet patterns. The magnitude of these coupling constants is typically around 7 Hz.

Two-dimensional (2D) NMR experiments are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity within the aromatic ring and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon signals of the aromatic CH groups and the ethoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as C-1, C-3, and C-4, by observing correlations from the aromatic and methylene protons.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=S, C-N, and C-O bonds.

N-H Stretching: The thioamide N-H stretching vibrations are expected to appear as two bands in the region of 3400-3100 cm⁻¹.

C-H Stretching: The aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy groups will appear just below 3000 cm⁻¹.

C=S Stretching: The thioamide C=S stretching vibration is a key characteristic band and is typically found in the region of 850-680 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

C-N Stretching: The C-N stretching of the thioamide group often appears in the 1400-1200 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkages will produce strong bands in the region of 1250-1000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Thioamide (-CSNH₂) | N-H Stretching | 3400 - 3100 |

| Aromatic C-H | C-H Stretching | 3100 - 3000 |

| Aliphatic C-H (Ethoxy) | C-H Stretching | 3000 - 2850 |

| Thioamide (-CSNH₂) | N-H Bending | 1650 - 1600 |

| Aromatic C=C | C=C Stretching | 1600 - 1450 |

| Thioamide (-CSNH₂) | C-N Stretching | 1400 - 1200 |

| Aryl-Alkyl Ether (-O-CH₂-) | C-O Stretching | 1250 - 1000 |

| Thioamide (C=S) | C=S Stretching | 850 - 680 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₁H₁₅NO₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Electron impact (EI) ionization typically generates a molecular ion (M⁺•) and a series of fragment ions that reveal the compound's structure. The fragmentation of this compound is expected to follow pathways dictated by the stability of the resulting cations and neutral losses, influenced by the thioamide, ethoxy, and aromatic functionalities. youtube.comyoutube.com

A plausible fragmentation pathway for this compound would begin with the molecular ion at m/z 225. Key fragmentation steps could include:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from an ethoxy group to form a stable oxonium ion.

Loss of Ethene: A common rearrangement reaction for ethyl ethers involves the loss of a neutral ethene molecule (CH₂=CH₂, 28 Da).

Thioamide Group Fragmentation: Cleavage can occur at the C-N bond or involve the thioformyl (B1219250) group (•CHS).

Aromatic Ring Fragmentation: Formation of a stable diethoxybenzoyl or related cation is a likely pathway.

The study of these fragmentation patterns is highly useful for identifying related compounds and understanding their structural makeup. researchgate.net

| m/z (Proposed) | Formula | Proposed Identity/Origin |

|---|---|---|

| 225 | [C₁₁H₁₅NO₂S]⁺• | Molecular Ion (M⁺•) |

| 197 | [C₉H₁₀NO₂S]⁺ | Loss of ethene (-C₂H₄) |

| 180 | [C₁₁H₁₄NO S]⁺ | Loss of •CH₃ from ethoxy, followed by CO loss (unlikely) or complex rearrangement |

| 168 | [C₉H₁₀NOS]⁺ | Loss of ethene from one ethoxy group, followed by loss of •CHO from the other |

| 152 | [C₈H₆NOS]⁺ | Loss of both ethoxy groups via ethene and radical loss |

| 139 | [C₇H₇OS]⁺ | Thiobenzoyl-type cation with one ethoxy group |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org The spectrum of this compound is primarily determined by its chromophores: the thioamide group conjugated with the substituted benzene ring. hnue.edu.vn

The absorption of UV radiation promotes electrons from a ground state to a higher energy, excited state. libretexts.org For this molecule, two main types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic ring and the thioamide group. These are typically high-energy, high-intensity absorptions.

n → π* Transitions: This involves the promotion of a non-bonding electron (from the lone pair on the sulfur atom) to a π* antibonding orbital. scispace.com These transitions are of lower energy and intensity compared to π → π* transitions and thus appear at longer wavelengths. scispace.com

The presence of electron-donating ethoxy groups on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted thiobenzamide.

| Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~250-320 nm | High (Strong) |

| n → π | HOMO (n) → LUMO (π) | ~350-450 nm | Low (Weak) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the extensive crystallographic data available for analogous thioamides and substituted benzamides. acs.orgresearchgate.net This analysis provides critical information on bond lengths, angles, and the intermolecular forces that govern the crystal lattice.

Precise Determination of Bond Lengths and Angles

The geometry of the thioamide functional group and its connection to the di-substituted phenyl ring are of primary interest. The C-N bond of the thioamide group is expected to have significant double-bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. The C=S bond is considerably longer than a C=O double bond, reflecting the larger atomic radius of sulfur. The bond angles around the central carbon of the thioamide group are expected to be close to 120°, indicating sp² hybridization.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=S | 1.68 - 1.71 Å |

| Bond Length | C-N | 1.32 - 1.34 Å |

| Bond Length | C(aryl)-C(thioamide) | 1.49 - 1.51 Å |

| Bond Angle | S=C-N | ~122 - 126° |

| Bond Angle | S=C-C(aryl) | ~120 - 124° |

| Bond Angle | N-C-C(aryl) | ~114 - 118° |

Analysis of Torsional Angles and Conformational Preferences

Torsional angles, also known as dihedral angles, describe the conformation of the molecule by defining the rotation around a chemical bond. ucl.ac.uksaskoer.ca A critical torsional angle in this compound is the one defining the rotation around the C(aryl)-C(thioamide) bond. This angle dictates the relative orientation of the aromatic ring plane and the thioamide plane.

The conformation is a balance between two opposing factors:

Conjugation: Electronic conjugation between the π-system of the aromatic ring and the thioamide group favors a planar conformation (torsional angle of 0° or 180°).

Steric Hindrance: Repulsion between the sulfur atom of the thioamide group and the substituent at the ortho position of the ring (in this case, the hydrogen at position 2 and the ethoxy group at position 3) can force the thioamide group out of the plane of the ring.

For many substituted benzamides and thioamides, a non-planar conformation is adopted to minimize steric strain, resulting in a torsional angle that can deviate significantly from 0° or 180°. acs.org

| Torsional Angle (Atoms) | Description | Expected Preference |

|---|---|---|

| C(2)-C(1)-C(7)-S(1) | Rotation of thioamide group relative to the aromatic ring | Non-planar (e.g., 20-50°) to relieve steric strain |

| C(3)-C(4)-O(1)-C(8) | Orientation of the ethoxy group at position 4 | Likely anti-periplanar or syn-clinal (gauche) |

| C(4)-C(3)-O(2)-C(10) | Orientation of the ethoxy group at position 3 | Influenced by steric interaction with adjacent groups |

Examination of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is directed by a network of noncovalent interactions. For this compound, several key interactions are anticipated.

Hydrogen Bonding: The primary thioamide group (-CSNH₂) is an excellent hydrogen bond donor (N-H). The sulfur atom is a good hydrogen bond acceptor. In the crystal structures of primary thioamides, a highly robust and common supramolecular synthon is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. acs.org This interaction often dictates the primary packing motif. nsf.gov The oxygen atoms of the ethoxy groups can also act as weaker hydrogen bond acceptors.

π-π Stacking: The aromatic rings can interact with each other through π-π stacking. researchgate.net These interactions typically involve a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize van der Waals forces.

The interplay of these forces determines the final crystal packing, density, and morphology of the solid-state material. acs.org

| Interaction Type | Donor | Acceptor | Common Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (thioamide) | S=C (thioamide) | Centrosymmetric R²₂(8) dimer |

| Hydrogen Bond | N-H (thioamide) | O (ethoxy) | Chain or sheet formation |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Parallel-displaced or T-shaped stacks |

| Weak Hydrogen Bond | C-H (aromatic/alkyl) | S=C or O (ethoxy) | Network stabilization |

Theoretical and Computational Investigations of 3,4 Diethoxybenzothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. ub.ac.idresearchgate.net It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. ub.ac.id DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly employed as they provide reliable results for a wide range of organic molecules. nih.govnih.gov

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy on the potential energy surface. youtube.compennylane.aiarxiv.org This minimum energy conformation is considered the equilibrium structure of the molecule. github.io The process iteratively adjusts atomic coordinates to minimize the forces acting on the atoms until a stationary point is reached. github.ioyoutube.com

For 3,4-Diethoxybenzothioamide, optimization would reveal key structural parameters. The planarity of the benzothioamide core would be of interest, as would the orientation of the two ethoxy groups relative to the benzene (B151609) ring. It is expected that the thioamide group [-C(S)NH₂] would influence the geometry of the benzene ring, and steric interactions between the ethoxy groups and the thioamide moiety would dictate their preferred rotational angles.

Table 1: Predicted Equilibrium Geometrical Parameters for this compound (Note: The following values are illustrative, based on typical parameters for related structures, as specific computational data for the title compound is not available in the cited literature.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=S | ~1.65 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | C(ring)-C(thioamide) | ~1.50 Å |

| Bond Angle | N-C-S | ~125° |

| Bond Angle | C(ring)-O-C(ethyl) | ~118° |

| Dihedral Angle | C(ring)-C(ring)-O-C(ethyl) | ~0° or ~180° |

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A small gap suggests high reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thioamide group and the benzene ring, while the LUMO would likely be distributed over the π-system of the aromatic ring and the C=S double bond.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Note: The following values are illustrative, based on typical parameters for related structures, as specific computational data for the title compound is not available in the cited literature.)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.10 | Electron donating ability |

| ELUMO | -1.85 | Electron accepting ability |

| Energy Gap (ΔE) | 4.25 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, providing insights into its reactive sites. rsc.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov In this compound, the most negative regions are expected around the sulfur atom of the thioamide group and the oxygen atoms of the ethoxy groups. The hydrogen atoms of the amine group would exhibit the most positive potential. researchgate.net

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization. wikipedia.orgdailymotion.com ELF analysis visually distinguishes core electrons, covalent bonds, and lone pairs. wikipedia.org For the title compound, ELF analysis would show high localization values (close to 1.0) for the C-C, C-H, C-N, N-H, C-O, and C-S covalent bonds, as well as for the lone pairs on the sulfur, oxygen, and nitrogen atoms, providing a quantitative visualization of the molecule's Lewis structure. researchgate.netmpg.demalta-consolider.com

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational modes and their frequencies. These calculated frequencies are often scaled by a factor to better match experimental data. nih.gov The analysis allows for the precise assignment of each vibrational mode to specific stretching, bending, or torsional motions within the molecule. For this compound, characteristic frequencies would include the C=S stretching, N-H stretching and bending, aromatic C-H stretching, and C-O-C stretching of the ethoxy groups.

Table 3: Predicted Major Vibrational Frequencies for this compound (Note: The following values are illustrative, based on typical parameters for related structures, as specific computational data for the title compound is not available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) |

|---|---|

| N-H Asymmetric & Symmetric Stretch | 3400 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| N-H Bend | ~1620 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C=S Stretch | 950 - 800 |

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational isomerism are the rotations around the C(ring)-O and O-C(ethyl) bonds of the two ethoxy groups. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, would be performed to locate the energy minima corresponding to stable conformers. Studies on similar molecules like ethoxybenzene suggest that the most stable conformer often has the alkoxy chain located in the plane of the ring in a trans configuration. researchgate.net The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Computational chemistry is a powerful tool for mapping out reaction pathways. By locating transition states (first-order saddle points on the potential energy surface), chemists can determine the activation energy barriers for a proposed reaction. nih.gov This provides insight into reaction kinetics and mechanism. For this compound, one might study its hydrolysis or its role in a multicomponent reaction. researchgate.netmdpi.com For example, the base-catalyzed hydrolysis would likely proceed via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the thio-carbonyl carbon. nih.gov Transition state analysis would involve optimizing the structure of this high-energy intermediate and calculating the free energy barrier to its formation, which is the rate-determining step. ulisboa.pt Thioamides are generally more resistant to hydrolysis than their amide counterparts. nih.gov

Molecular properties can be significantly influenced by the surrounding solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netresearchgate.net By performing calculations within this virtual solvent, it is possible to predict how properties like geometry, electronic spectra, and reaction barriers change from the gas phase to a solution phase. For this compound, a polar solvent would be expected to stabilize charge separation, potentially lowering the HOMO-LUMO gap and causing a red shift (bathochromic shift) in its UV-Vis absorption spectrum. researchgate.net Reactivity could also be altered, as polar solvents can stabilize charged transition states, thereby lowering activation energies and accelerating reaction rates.

Theoretical and Computational Insights into this compound Remain Undocumented in Public Scientific Literature

Despite a thorough search of public scientific databases and computational chemistry literature, no specific theoretical or computational studies detailing the properties of the chemical compound this compound were found. Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis for the requested sections is not possible at this time.

The user's request specified a detailed examination of "this compound" through two particular computational methodologies:

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Information on these specific analyses for this particular compound does not appear to be available in published research. Computational studies, such as those employing Density Functional Theory (DFT) for quantum chemical calculations or molecular dynamics (MD) simulations, are highly specific to the molecule being investigated. The results, including reactivity indices, molecular orbital energies, and interaction dynamics, cannot be extrapolated from other compounds, even those with similar structural features.

Therefore, any attempt to create the requested content would require fabricating data, which is contrary to the principles of scientific accuracy. The following sections remain unwritten pending the future publication of relevant research.

Quantum Chemical Calculations for Reactivity Prediction

No published studies containing quantum chemical calculations for this compound were identified. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to calculate electronic structure and predict reactivity. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and softness. These values would provide theoretical insights into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack. Without specific research, no data table can be generated.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No public research detailing molecular dynamics (MD) simulations for this compound could be located. MD simulations are used to study the physical movement of atoms and molecules over time, offering a view of the compound's conformational flexibility, its interactions with solvents, or its potential binding behavior with biological macromolecules. A typical study would report on parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies (e.g., van der Waals, electrostatic) with other molecules. In the absence of such simulations, no findings or data tables on the dynamic behavior of this compound can be presented.

Derivatization and Scaffold Functionalization of Benzothioamides

Design Principles for Novel Benzothioamide Derivatives

The design of novel benzothioamide derivatives is guided by principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic profiles. researchgate.net A primary strategy is lead optimization, which involves iterative chemical modifications of a lead compound, such as 3,4-Diethoxybenzothioamide, to improve its desired characteristics. nih.gov Key design principles include:

Structure-Activity Relationship (SAR) Exploration: This involves making systematic changes to the molecule's structure and assessing the impact on its biological activity. For the this compound scaffold, modifications can be targeted at the aryl ring, the ethoxy substituents, or the thioamide functional group to probe interactions with biological targets.

Physicochemical Property Modulation: Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for a compound's in vivo performance. Derivatives are designed to fine-tune these parameters. For instance, introducing polar groups can increase aqueous solubility, while modifying metabolically labile sites can enhance stability.

Target Selectivity Enhancement: Bioisosteric replacement and conformational restriction are common techniques used to improve a compound's selectivity for a specific biological target over others, which can help in minimizing off-target effects. researchgate.netnih.gov

Scaffold Hopping and Bioisosterism: To explore novel chemical space or circumvent existing patents, parts of the molecule can be replaced with structurally different but functionally similar groups (bioisosteres). nih.govresearchgate.net This can lead to the discovery of derivatives with improved properties or entirely new biological activities. nih.gov

The overarching goal is to generate a diverse library of analogues that allows for a comprehensive understanding of how structural features influence biological function, ultimately leading to the identification of optimized candidate compounds.

Strategies for Modifying the Diethoxy-Substituted Aryl Ring

The 3,4-diethoxy-substituted phenyl ring is a prime target for functionalization, offering multiple positions for the introduction of new substituents that can modulate the electronic, steric, and hydrophobic properties of the molecule.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two ethoxy groups. wikipedia.org These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com In this specific substitution pattern, the available positions are C-2 (ortho to the 3-ethoxy group), C-5 (para to the 3-ethoxy group and ortho to the 4-ethoxy group), and C-6 (ortho to the 4-ethoxy group). The reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a stabilized carbocation intermediate known as a Wheland intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com Common SEAr reactions can be employed to introduce a variety of functional groups. masterorganicchemistry.com

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, typically at the C-6 position due to steric hindrance at C-2 and C-5. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (-Br, -Cl) atom, primarily at the C-6 position. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group, which can serve as a handle for further modifications. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Introduction of an alkyl (-R) group, though this reaction is prone to polyalkylation and carbocation rearrangements. youtube.com |

This table outlines potential electrophilic aromatic substitution reactions on the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile method for aryl ring functionalization. libretexts.orgdntb.gov.ua To utilize these reactions, the this compound ring must first be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate. This is often achieved via electrophilic halogenation as described previously. Once the halogenated derivative is obtained, it can be coupled with a wide range of partners. researchgate.net

These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Stille), and reductive elimination. libretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki Coupling | Organoboronic acid/ester | C-C | Introduction of aryl, heteroaryl, or alkyl groups. |

| Heck Coupling | Alkene | C-C | Introduction of a vinyl group. |

| Sonogashira Coupling | Terminal alkyne | C-C | Introduction of an alkynyl group. |

| Buchwald-Hartwig Amination | Amine | C-N | Introduction of primary or secondary amino groups. nih.gov |

| Stille Coupling | Organostannane | C-C | Introduction of various organic substituents. |

This table summarizes key palladium-catalyzed cross-coupling reactions applicable for the derivatization of a halogenated this compound intermediate.

Modifications at the Thioamide Nitrogen Atom

Common strategies for modifying the thioamide nitrogen include:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups onto the nitrogen atom, yielding secondary or tertiary thioamides.

N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acylthioamides. These derivatives can alter the electronic properties of the thioamide group.

Mannich Reaction: Condensation with an aldehyde (like formaldehyde) and a primary or secondary amine can be used to install aminomethyl groups on the nitrogen.

Reaction with Isocyanates/Isothiocyanates: The nucleophilic nitrogen can react with isocyanates or isothiocyanates to form N-carbamoyl or N-thiocarbamoyl derivatives, respectively.

These modifications allow for the generation of a wide array of N-substituted analogues, significantly expanding the chemical space around the benzothioamide core.

Synthesis of Polymeric and Oligomeric Thioamide-Containing Structures

The synthesis of polymers and oligomers incorporating the this compound unit can lead to materials with novel electronic or photophysical properties. A viable strategy involves converting the monomer into a bifunctional building block suitable for step-growth polymerization.

For instance, a dihalogenated derivative of this compound (e.g., 2,5-dibromo-3,4-diethoxybenzothioamide) could serve as a monomer in palladium-catalyzed polycondensation reactions. By reacting this monomer with a suitable comonomer, such as a bis(boronic acid) or a bis(stannane) derivative, conjugated polymers can be synthesized. nih.gov

Example Polymerization Scheme (Stille Polycondensation):

(Br)-Ar-(Br) + (Me₃Sn)-Ar'-(SnMe₃) → [-Ar-Ar'-]n Where:

Ar is the this compound core.

Ar' is an aromatic or heteroaromatic linker unit.

n is the degree of polymerization.

The resulting polymers could feature donor-acceptor (D-A) architectures if the comonomer has complementary electronic properties, potentially making them suitable for applications in organic electronics such as organic photodetectors or electrochromic devices. nih.gov

Bioisosteric Replacements and Structural Optimization in Lead Design

Bioisosteric replacement is a cornerstone of lead optimization in drug design, involving the substitution of one functional group with another that retains similar physical or chemical properties, leading to comparable biological activity. researchgate.net This strategy is used to enhance potency, improve pharmacokinetic properties, or create novel intellectual property. nih.govnih.gov For this compound, several bioisosteric modifications can be envisioned.

Applications As Key Synthetic Intermediates in Organic Synthesis

Role in the Construction of Complex Sulfur-Containing Heterocycles

3,4-Diethoxybenzothioamide is a key intermediate in the synthesis of a variety of sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. researchgate.net The thioamide group provides a reactive handle for cyclization reactions, leading to the formation of thiazoles, thiophenes, and other related structures.

One of the most prominent applications of thioamides in heterocyclic synthesis is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to yield a thiazole ring. For this compound, this reaction would provide a straightforward route to 2-(3,4-diethoxyphenyl)thiazole derivatives, which are of interest for their potential biological activities.

Reaction Scheme for Hantzsch Thiazole Synthesis:

This compound + α-Haloketone → 2-(3,4-Diethoxyphenyl)thiazole derivative

Another important reaction is the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. While the classical Gewald reaction utilizes a ketone, an α-cyanoester, and elemental sulfur, variations of this reaction can employ thioamides as the sulfur source. The this compound could potentially be used in Gewald-type reactions to afford highly substituted thiophenes bearing the 3,4-diethoxyphenyl moiety.

| Heterocycle | General Reaction | Reactants for this compound | Potential Product |

| Thiazole | Hantzsch Synthesis | α-Haloketone | 2-(3,4-Diethoxyphenyl)thiazole |

| Thiophene | Gewald Reaction | α-Methylene carbonyl compound, α-cyanoester | 2-Amino-3-carboxy-4-(3,4-diethoxyphenyl)thiophene |

Synthesis of Thioamide-Containing Peptides and Related Protein Modifications (focused on chemical synthesis methods)

The replacement of an amide bond with a thioamide bond in peptides can lead to significant changes in their conformational preferences, hydrogen bonding capabilities, and resistance to enzymatic degradation. nih.govdigitellinc.com These properties make thioamide-containing peptides valuable tools in chemical biology and drug discovery. This compound can be envisioned as a precursor for the synthesis of N-terminal aromatic thioamide-containing peptides.

The synthesis of thiopeptides can be achieved through solid-phase peptide synthesis (SPPS) by incorporating a thioacylating agent. While direct incorporation of a pre-formed aromatic thioamide like this compound at the N-terminus of a peptide chain is not a standard SPPS step, it can be achieved through solution-phase coupling to the N-terminal amino acid. More commonly, thioamides are introduced by thionation of the corresponding amide bond using reagents like Lawesson's reagent. However, for specific applications requiring an N-terminal aromatic thioamide, a synthetic strategy involving the coupling of 3,4-diethoxybenzothioic acid (derived from the thioamide) to the peptide could be employed.

Furthermore, thioamides can be incorporated into proteins through native chemical ligation (NCL). nih.gov This powerful technique allows for the joining of a synthetic peptide containing a thioamide with a recombinantly expressed protein fragment. A synthetic peptide fragment with an N-terminal this compound could potentially be ligated to a protein, introducing this specific modification.

| Method | Description | Application with this compound |

| Solution-phase coupling | Coupling of a thioacid to the N-terminus of a peptide. | Synthesis of peptides with an N-terminal 3,4-diethoxybenzoylthio group. |

| Native Chemical Ligation (NCL) | Ligation of a synthetic thiopeptide to a protein fragment. | Incorporation of a this compound moiety at a specific site in a protein. |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves the modification of a complex molecule at a late stage of its synthesis. wikipedia.org The thioamide group, due to its unique reactivity, can serve as a handle for such modifications. While direct LSF on this compound itself is not the primary focus, its incorporation into a larger molecule would introduce a site for selective chemical manipulation.

The sulfur atom of the thioamide is nucleophilic and can react with various electrophiles. For instance, S-alkylation of the thioamide can lead to the formation of thioimidates, which are themselves versatile intermediates. Furthermore, the thioamide group can direct C-H functionalization reactions on adjacent aromatic rings, although the electron-donating nature of the diethoxy groups in this compound might influence the regioselectivity of such transformations.

A notable transformation of thioamides is their conversion to other functional groups. For example, thioamides can be desulfurized to the corresponding amides or nitriles. They can also be oxidized to the corresponding amides or other sulfur-containing functional groups. These transformations can be employed in a late-stage manner to modify the properties of a complex molecule containing the this compound moiety.

| Transformation | Reagents | Product |

| S-Alkylation | Alkyl halide | Thioimidate |

| Desulfurization | Raney Nickel | Amine/Amide |

| Oxidation | m-CPBA | Amide |

Precursors for Diverse Organic Transformations

Beyond its role in the synthesis of heterocycles and peptides, this compound can serve as a precursor for a variety of other organic transformations. The thioamide functionality can be converted into several other important functional groups, highlighting its versatility as a synthetic intermediate.

One key transformation is the conversion of the thioamide to the corresponding nitrile. This can be achieved using various reagents, such as silver(I) salts or mercury(II) oxide. The reaction proceeds through the dehydration of the thioamide.

Thioamides can also be reduced to the corresponding amines. Reagents such as lithium aluminum hydride or Raney nickel can effect this transformation. This provides a two-step method for the conversion of a benzonitrile (B105546) (the precursor to the benzothioamide) to a benzylamine.

Furthermore, the thioamide group can participate in cycloaddition reactions. For instance, thioamides can react with dienophiles in Diels-Alder type reactions, where the C=S bond acts as a dienophile. They can also undergo [3+2] cycloadditions with various 1,3-dipoles to generate five-membered heterocycles.

| Transformation | Reagent(s) | Resulting Functional Group |

| Conversion to Nitrile | Ag(I) salts, HgO | Nitrile |

| Reduction to Amine | LiAlH4, Raney Ni | Amine |

| Cycloaddition | Dienophiles, 1,3-Dipoles | Various Heterocycles |

Future Research Trajectories in 3,4 Diethoxybenzothioamide Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

Traditional methods for synthesizing thioamides often involve multi-step protocols with poor atom economy, harsh reaction conditions, and the use of odorous and toxic reagents like Lawesson's reagent or phosphorus pentasulfide. chemistryforsustainability.orgresearchgate.net A primary future objective is to develop more sustainable and efficient synthetic routes to 3,4-Diethoxybenzothioamide.

Research in this area will likely focus on:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs that combine three or more reactants to produce this compound in a single step is a promising strategy. chemistryforsustainability.org These reactions are inherently more efficient, reduce waste, and can lower energy consumption. rsc.org For instance, developing a variation of the Willgerodt-Kindler reaction using 3,4-diethoxybenzaldehyde, an appropriate amine, and elemental sulfur under mild conditions would be a significant advancement. rsc.orgrsc.org

Green Solvents and Catalysts: The use of environmentally benign solvents, such as deep eutectic solvents (DES), is an emerging trend in thioamide synthesis. rsc.org Future studies could optimize a DES-based synthesis for this compound, potentially eliminating the need for volatile organic solvents and additional catalysts. rsc.org Water-mediated synthesis, which requires no additives or external energy input, also presents a highly sustainable alternative worth exploring. organic-chemistry.org

Elemental Sulfur as a Benign Reagent: Elemental sulfur is an abundant, low-toxicity, and inexpensive sulfur source. chemistryforsustainability.org Refining protocols that utilize elemental sulfur, perhaps in conjunction with transition-metal-free catalysts or under solvent-free conditions, will be a key goal. mdpi.comorganic-chemistry.org This approach avoids hazardous reagents and aligns with the principles of green chemistry. rsc.org A catalyst- and solvent-free Willgerodt-Kindler reaction performed at elevated temperatures could be a remarkably clean method for producing aryl thioamides like this compound. mdpi.com

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The thioamide group in this compound is a versatile functional handle, offering multiple reactive centers for further chemical transformations. mdpi.com Future research will delve into harnessing this reactivity to construct complex molecular architectures.

Key research directions include:

Heterocycle Synthesis: Thioamides are well-established precursors to a variety of sulfur- and nitrogen-containing heterocycles, including thiazoles, thiazines, and benzothiazoles. mdpi.com A significant research trajectory will be the systematic exploration of the cyclization reactions of this compound with various dielectrophilic partners to generate novel heterocyclic scaffolds. These new structures could be screened for unique chemical or biological properties.

C-C and C-N Bond Formation: Developing new catalytic methods for C-C and C-N bond formation at positions adjacent to the thioamide group could lead to unprecedented molecular skeletons. This might involve transition-metal-catalyzed cross-coupling reactions or modern synthetic strategies like photoredox catalysis to activate otherwise inert bonds under mild conditions.

Transamidation Reactions: The transamidation of thioamides offers a straightforward pathway to access a diverse range of substituted thioamides from a common precursor. mdpi.com Investigating the transamidation of this compound with various primary and secondary amines, potentially using simple promoters like sodium tosylate, would provide efficient access to a library of related compounds for further application development. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. Future research on this compound will heavily leverage these in silico methods.

Prospective computational studies will involve:

Reaction Mechanism Elucidation: Employing ab initio and Density Functional Theory (DFT) calculations to model the potential energy surfaces of synthetic and transformation reactions involving this compound. frontiersin.orgnih.gov Such studies can elucidate detailed reaction mechanisms, identify key intermediates and transition states, and explain observed reactivity and selectivity, guiding the optimization of reaction conditions.

Conformational and Electronic Analysis: The conformational preferences of the thioamide group can significantly influence a molecule's properties and interactions. researchgate.net Computational modeling can predict the stable conformations of this compound and its derivatives. Furthermore, calculating electronic properties such as dipole moments, frontier molecular orbital energies, and charge distributions can help predict its reactivity and potential for use in electronic materials. researchgate.netnih.gov

Predictive Material Design: Before undertaking complex synthesis, computational screening can be used to predict the properties of hypothetical materials derived from this compound. For example, modeling could predict the electronic bandgap of polymers incorporating this unit or the binding affinity of its metal complexes, allowing researchers to prioritize the most promising candidates for synthesis.

Strategic Design of Next-Generation Thioamide Scaffolds for Chemical Materials Science Applications

The unique electronic and coordination properties of the thioamide group make it an attractive component for functional materials. rsc.org A forward-looking research program will focus on strategically incorporating the this compound scaffold into next-generation materials.

Potential avenues for exploration are:

Metal-Chelating Agents and Complexes: Thioamides exhibit a greater affinity for certain metals compared to their amide counterparts. nih.govnih.gov This suggests that this compound could be a valuable ligand for developing novel metal complexes. Research could focus on synthesizing and characterizing these complexes, exploring their catalytic activity, or investigating their potential as sensors or imaging agents.

Organic Electronic Materials: The conjugated system of the benzene (B151609) ring coupled with the polarizable thioamide group suggests potential applications in organic electronics. Future work could involve the synthesis of oligomers and polymers containing the this compound unit to investigate their semiconducting, photoluminescent, or nonlinear optical properties.

Functional Polymers and Nanomaterials: Incorporating the this compound moiety into polymer backbones or as pendant groups could impart specific functionalities. rsc.org For example, this could enhance thermal stability, alter solubility, or introduce metal-binding sites. The thioamide group's ability to act as a strong hydrogen bond donor could also be exploited in the design of self-assembling materials and supramolecular structures. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Diethoxybenzothioamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Starting Materials : Begin with 3,4-diethoxybenzoic acid or its ester derivatives. Thionation reagents like Lawesson’s reagent or P₄S₁₀ can convert carbonyl groups to thioamide functionalities .

- Solvent Selection : Use anhydrous toluene or tetrahydrofuran (THF) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization : Vary temperature (80–120°C) and reaction time (6–24 hrs) to maximize yield. Use NMR (¹H/¹³C) and FT-IR to confirm structural integrity (e.g., thioamide C=S stretch at ~1250 cm⁻¹) .

Q. How should researchers characterize the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- Purity Analysis : Combine HPLC (reverse-phase, UV detection at 254 nm) with mass spectrometry (ESI-MS) for molecular weight confirmation .

- Stability Testing : Store samples at 4°C (short-term), -20°C (long-term), and room temperature. Monitor degradation via periodic HPLC analysis over 1–6 months. Use accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structures .

- Vibrational Analysis : Simulate IR/Raman spectra to assign ambiguous peaks (e.g., distinguishing C-O vs. C-S vibrations). Cross-reference with X-ray crystallography data if available .

Q. What strategies are effective for analyzing the hydrogen-bonding network in this compound crystals?

- Methodological Answer :

- X-Ray Diffraction : Use single-crystal X-ray analysis (Mo-Kα radiation) to determine intermolecular interactions. Refine data with SHELX or Olex2 to map O-H···S or N-H···O bonds .

- Thermal Analysis : Perform DSC/TGA to study phase transitions and correlate with hydrogen-bond stability .

Q. How can researchers assess the inhibitory effects of this compound on enzyme activity?

- Methodological Answer :

- Enzyme Kinetics : Use spectrophotometric assays (e.g., NADH depletion for dehydrogenases) to measure IC₅₀ values. Fit data to Michaelis-Menten models using GraphPad Prism .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes like cytochrome P450 isoforms .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for synthesis/purification steps .

- Emergency Measures : Install eyewash stations and safety showers nearby. For skin contact, wash with soap/water; for ingestion, seek immediate medical help .

- Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in halogenated solvent containers .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.